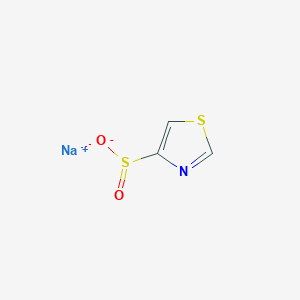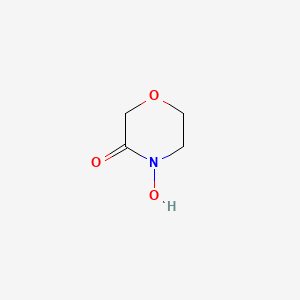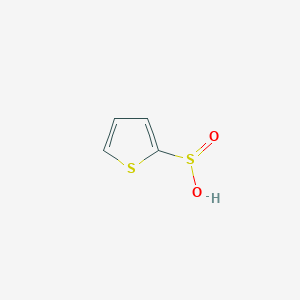
2-(Dibromomethyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibromomethyl)pyrazine is an organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrazine, where two bromine atoms are attached to the methyl group at the second position of the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: 2-(Dibromomethyl)pyrazine can be synthesized through the bromination of 2-methylpyrazine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified through recrystallization or distillation.
化学反应分析
Types of Reactions: 2-(Dibromomethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2-methylpyrazine using reducing agents like zinc and hydrochloric acid.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Zinc and hydrochloric acid are commonly used under reflux conditions.
Cyclization Reactions: Cyclization often requires the presence of a base and elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include 2-(aminomethyl)pyrazine, 2-(thiomethyl)pyrazine, and 2-(alkoxymethyl)pyrazine.
Reduction Reactions: The major product is 2-methylpyrazine.
Cyclization Reactions: Products include various fused heterocyclic compounds.
科学研究应用
2-(Dibromomethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Dibromomethyl)pyrazine involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors.
相似化合物的比较
2,5-Dibromopyrazine: Similar in structure but with bromine atoms at the 2 and 5 positions.
2,3-Dibromopyrazine: Bromine atoms are at the 2 and 3 positions.
2,5-Bis(bromomethyl)pyrazine: Contains two bromomethyl groups at the 2 and 5 positions.
Uniqueness: 2-(Dibromomethyl)pyrazine is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to other dibromopyrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
属性
分子式 |
C5H4Br2N2 |
|---|---|
分子量 |
251.91 g/mol |
IUPAC 名称 |
2-(dibromomethyl)pyrazine |
InChI |
InChI=1S/C5H4Br2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
InChI 键 |
CANNHEDVDMCBRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)





![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)



